
N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a trifluoromethyl-substituted phenyl group, and a furan ring.
准备方法
The synthesis of N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The final step involves coupling the furan ring with the chlorinated phenyl group using reagents such as palladium catalysts under specific conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
化学反应分析
N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum.
科学研究应用
N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals, including intermediates for the synthesis of dyes, pigments, and polymers.
作用机制
The mechanism by which N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
相似化合物的比较
N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide can be compared with other similar compounds, such as:
N-(2-Chloro-4-methylphenyl)-3-(5-(2-fluorophenyl)furan-2-yl)propanamide: This compound differs by the presence of a fluorine atom instead of a trifluoromethyl group, which may affect its reactivity and biological activity.
N-(2-Chloro-4-methylphenyl)-3-(5-(2-methylphenyl)furan-2-yl)propanamide:
N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)propanamide: The presence of an additional chlorine atom can influence the compound’s stability and reactivity.
These comparisons highlight the uniqueness of this compound, particularly in terms of its trifluoromethyl group, which can significantly impact its chemical and biological properties.
属性
CAS 编号 |
853333-24-1 |
|---|---|
分子式 |
C21H17ClF3NO2 |
分子量 |
407.8 g/mol |
IUPAC 名称 |
N-(2-chloro-4-methylphenyl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanamide |
InChI |
InChI=1S/C21H17ClF3NO2/c1-13-6-9-18(17(22)12-13)26-20(27)11-8-14-7-10-19(28-14)15-4-2-3-5-16(15)21(23,24)25/h2-7,9-10,12H,8,11H2,1H3,(H,26,27) |
InChI 键 |
QHSIMSKUXAIFRU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





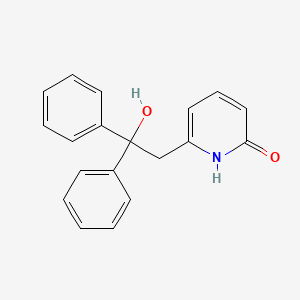
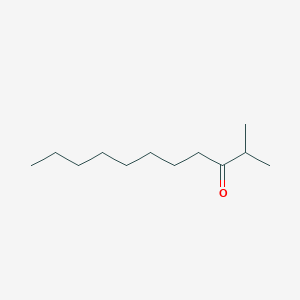
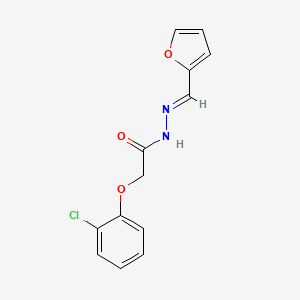
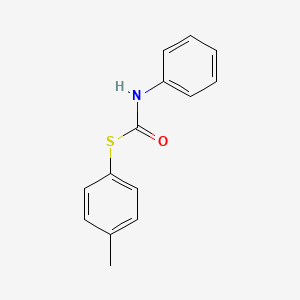
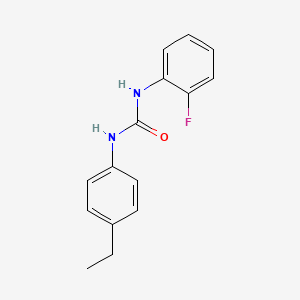
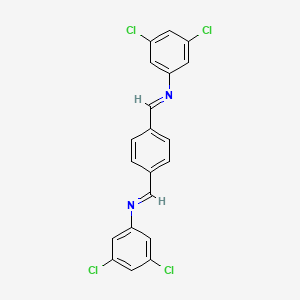
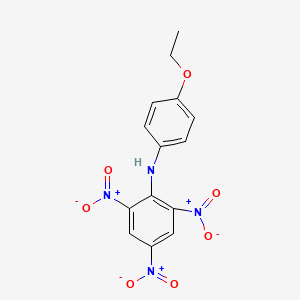

![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)
![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)
